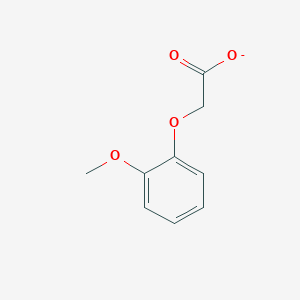

(2-Methoxyphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHONYPFTXGQWAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of (2-Methoxyphenoxy)acetate: A Technical Guide

Part 1: Executive Summary & Chemical Identity

(2-Methoxyphenoxy)acetic acid, historically known as Guaiacoxyacetic acid , is a critical ether-carboxylic acid scaffold in medicinal chemistry. It serves two primary roles in drug development: as the terminal oxidative metabolite of the expectorant Guaifenesin and as a structural template for auxin-like plant growth regulators.

Unlike simple phenoxyacetic acids, the ortho-methoxy substituent introduces unique electronic and steric effects that modulate acidity (pKa) and lipophilicity (LogP), altering its pharmacokinetic profile compared to its parent phenol, guaiacol. This guide provides a definitive reference for its physicochemical characterization, synthesis, and metabolic relevance.

Chemical Identity Table[1][2][3][4]

| Parameter | Detail |

| IUPAC Name | 2-(2-Methoxyphenoxy)acetic acid |

| Common Name | Guaiacoxyacetic acid |

| CAS Registry Number | 1878-85-9 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | COC1=CC=CC=C1OCC(=O)O |

| InChI Key | IHONYPFTXGQWAX-UHFFFAOYSA-N |

Part 2: Physicochemical Profiling

Solid-State and Solution Properties[5]

The physicochemical behavior of (2-Methoxyphenoxy)acetic acid is governed by the interplay between the hydrophilic carboxylic acid tail and the lipophilic, electron-rich guaiacol headgroup.

| Property | Value / Range | Source / Method |

| Melting Point | 122 – 125 °C | Experimental (Recrystallized from water/ethanol) [1, 2] |

| pKa (Acid) | 3.23 ± 0.10 | Predicted/Potentiometric Titration [3, 4] |

| LogP (Octanol/Water) | 1.0 – 1.4 | Predicted (XLogP3) [5] |

| Water Solubility | Sparingly soluble (Cold) | Soluble as carboxylate anion (pH > 4.5) |

| Organic Solubility | High | Ethanol, Diethyl ether, Chloroform, Benzene |

| Appearance | White to light brown crystals | Rhombic prisms (from ether/water) |

Expert Insight: The Ortho-Methoxy Effect on Acidity

The pKa of (2-Methoxyphenoxy)acetic acid (~3.23) is slightly lower than that of unsubstituted phenoxyacetic acid (pKa 3.17) and significantly lower than acetic acid (pKa 4.76).

-

Mechanism: The ether oxygen attached to the benzene ring exerts an electron-withdrawing inductive effect (-I) on the carboxyl group, stabilizing the carboxylate anion.

-

Ortho-Effect: While the methoxy group is generally electron-donating by resonance, its ortho position creates a field effect that can stabilize the anion through intramolecular interactions, preventing the destabilization often seen with para-electron-donating groups. This makes the compound acidic enough to form stable salts (e.g., sodium or calcium (2-methoxyphenoxy)acetate) at physiological pH.

Stability and Reactivity

-

Hydrolytic Stability: The ether linkage is robust against hydrolysis under standard physiological conditions (pH 1–8).

-

Metabolic Stability: The compound is an end-product of metabolism (oxidative dealkylation of guaifenesin) and is excreted largely unchanged or as a conjugate, indicating high metabolic stability of the core scaffold.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow: Williamson Ether Synthesis

The industrial and laboratory standard for producing (2-Methoxyphenoxy)acetic acid involves the alkylation of guaiacol with chloroacetic acid under basic conditions.

Protocol:

-

Reagents: Guaiacol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol solvent.

-

Reaction: Dissolve guaiacol in alkaline solution (NaOH). Add chloroacetic acid solution dropwise while maintaining temperature at 80–90 °C. Reflux for 2–4 hours.

-

Workup: Cool mixture. Acidify with conc. HCl to pH 1–2 to precipitate the free acid.

-

Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mix to obtain white crystals (MP 122–125 °C).

Figure 1: Synthetic pathway for the production of (2-Methoxyphenoxy)acetic acid via Williamson ether synthesis.

Part 4: Metabolic Context (Guaifenesin Pathway)

(2-Methoxyphenoxy)acetic acid is the primary urinary metabolite of the drug Guaifenesin .[1] Understanding this pathway is essential for pharmacokinetic (PK) studies and toxicology screenings (e.g., identifying guaifenesin abuse via urinary calculi analysis).

Metabolic Pathway

-

Substrate: Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).

-

Oxidation: Primary alcohol oxidation by Cytochrome P450 and Alcohol Dehydrogenase (ADH) to the intermediate aldehyde.

-

Terminal Oxidation: Conversion to

-(2-methoxyphenoxy)lactic acid (major) and subsequently to (2-Methoxyphenoxy)acetic acid (minor/breakdown product).

Note: While

Figure 2: Metabolic fate of Guaifenesin leading to phenoxyacetic acid derivatives.

Part 5: Analytical Characterization Data

To validate the identity of synthesized or isolated (2-Methoxyphenoxy)acetic acid, compare experimental data against these standard values [1].

Nuclear Magnetic Resonance (NMR)[1][8][9][10]

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

¹H NMR (400 MHz):

-

¹³C NMR (100 MHz):

Mass Spectrometry (MS)[1][5][8][9][10]

-

Method: EI (Electron Ionization) or ESI (Electrospray Ionization).

-

Key Ions (m/z):

-

182 [M]⁺ (Molecular Ion, Base Peak)[2]

-

137 [M - COOH]⁺ (Loss of carboxylic acid group)

-

107 [M - C₂H₃O₂]⁺ (Methoxyphenol fragment)

-

References

-

Alves, T. A., et al. (2021).[4] "Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol." Anais da Academia Brasileira de Ciências, 93(4).[4] Link

-

Sigma-Aldrich / Merck Millipore. (2023). "Product Specification: (2-Methoxyphenoxy)acetic acid, CAS 1878-85-9."[5][6][7][8][9] Link

-

ChemBK. (2023). "(o-Methoxyphenoxy)acetic acid Physicochemical Properties." Link

-

LookChem. (2023). "pKa and Solubility Data for Phenoxyacetic Acid Derivatives." Link

-

PubChem Database. (2023). "Compound Summary: 2-(2-Methoxyphenoxy)acetic acid (CID 15882)."[5] National Center for Biotechnology Information. Link

-

Bennett, S., et al. (2005). "Abuse of guaifenesin-containing medications... results in urolithiasis." Urology, 66(6). Link

Sources

- 1. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CAS 1878-85-9 | 2621-1-0T | MDL MFCD00014352 | (2-Methoxyphenoxy)acetic acid | SynQuest Laboratories [synquestlabs.com]

- 8. B20672.06 [thermofisher.com]

- 9. (2-Methoxyphenoxy)acetic acid, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

molecular structure and conformation of (2-Methoxyphenoxy)acetate

Title: Structural Dynamics and Conformational Landscapes of (2-Methoxyphenoxy)acetate: A Crystallographic and Spectroscopic Analysis

Introduction: The Guaiacol Scaffold in Molecular Design

(2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), often referred to as Guaiacoxyacetic acid , represents a critical structural motif in medicinal chemistry and agrochemical design. Unlike its isomer 2-methoxyphenylacetic acid, this molecule features an ether linkage connecting the aromatic ring to the acetate tail. This oxygen bridge introduces specific electronic and steric properties that define its ligand behavior in metallodrugs and its activity as an auxin mimic.

This guide dissects the molecular architecture of the this compound anion, focusing on the competition between resonance-driven planarity and sterically induced torsion—a phenomenon known as the "Ortho Effect."

Molecular Architecture & Connectivity

The core structure consists of a benzene ring substituted at the 1-position with an oxyacetate group (

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical torsion angles that define the molecule's conformation.

Conformational Analysis: The "Ortho Effect"

The biological and chemical activity of phenoxyacetic acids is governed by the conformation of the side chain relative to the aromatic ring. This is defined by two primary torsion angles:[1]

-

(C

- (O–C–C–O): Rotation within the acetate tail.

The Planarity Conflict

In unsubstituted phenoxyacetic acid, the molecule tends to adopt a planar conformation (

However, in This compound , the bulky methoxy group at the ortho position creates significant steric hindrance.

-

Mechanism: The van der Waals radius of the methoxy oxygen clashes with the methylene protons of the acetate chain.

-

Result: The molecule is forced out of planarity. The oxyacetate chain twists significantly, often resulting in a synclinal (gauche) conformation where

deviates from

Conformational Energy Landscape

Solid-State Packing & Supramolecular Synthons

When crystallizing (2-Methoxyphenoxy)acetic acid or its metal complexes, specific packing motifs (synthons) are consistently observed. These are critical for predicting solubility and stability.

The Carboxylic Dimer ( )

In the free acid form, the molecules almost invariably form centrosymmetric dimers.

-

Interaction: Two carboxylic acid groups face each other.

-

Bonding: A pair of O–H

O hydrogen bonds.[2] -

Graph Set:

(Two donors, two acceptors, forming an 8-membered ring).

Metal Coordination (The Acetate Anion)

In drug formulation (e.g., as a counter-ion or ligand), the carboxylate group binds to metals. The 2-methoxy oxygen can participate in chelation, potentially forming 5-membered chelate rings with the metal center, enhancing stability compared to non-substituted analogs.

Table 1: Comparative Structural Parameters

| Parameter | Unsubstituted Phenoxyacetic Acid | (2-Methoxyphenoxy)acetic Acid | Causality |

| ~179° (Planar/Anti) | ~80°–110° (Twisted) | Steric repulsion from 2-OMe group. | |

| Ring Orientation | Coplanar with tail | Perpendicular to tail | Minimization of lattice energy. |

| Lattice Motif | Robust carboxylic acid synthon.[3] | ||

| Chelation Potential | Monodentate | Potential Bidentate (O,O') | Methoxy oxygen acts as auxiliary donor. |

Experimental Validation Protocols

To verify the structure and purity of this compound derivatives, the following self-validating protocols are recommended.

Vibrational Spectroscopy (FT-IR)

-

Objective: Confirm the ionization state (free acid vs. carboxylate).

-

Protocol:

-

Prepare a KBr pellet (1% w/w sample).

-

Scan 4000–400 cm⁻¹.

-

Checkpoint (Pass/Fail):

-

Free Acid: Look for strong

at 1700–1730 cm⁻¹ . -

Acetate (Salt): Look for asymmetric

at 1550–1610 cm⁻¹ and symmetric -

Ether Linkage: Strong band at 1230–1250 cm⁻¹ (

).

-

-

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-

(prevents aggregation). -

Key Signals:

-

3.7–3.8 ppm (Singlet, 3H): Methoxy group (

-

4.6–4.7 ppm (Singlet, 2H): Methylene group (

- 6.8–7.0 ppm (Multiplet, 4H): Aromatic protons.

-

3.7–3.8 ppm (Singlet, 3H): Methoxy group (

-

Validation: Integration ratio must be exactly 3:2:4. Any deviation indicates impurity or solvate formation.

References

-

Smith, G., & Lynch, D. E. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1373–1377. Link

-

Kennard, C. H. L., Smith, G., & White, A. H. (1982). Structural aspects of phenoxyalkanoic acids. The structures of phenoxyacetic acid... Acta Crystallographica Section B, 38(3), 868–875. Link

-

PubChem. (2023). (2-Methoxyphenoxy)acetic acid (Compound Summary).[4][5] National Library of Medicine. Link

-

NIST Chemistry WebBook. (2023). (2-methoxyphenoxy)acetic acid IR Spectrum. Link

Sources

- 1. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 2. 2-(2-Chlorophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of (2-Methoxyphenoxy)acetic Acid Derivatives: A Technical Guide

This guide details the thermodynamic stability, physicochemical properties, and synthesis of (2-Methoxyphenoxy)acetic acid (Guaiacoxyacetic acid) and its derivatives. It is structured for researchers in medicinal chemistry and process development.[1]

Executive Summary

(2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), often referred to as Guaiacoxyacetic acid, represents a privileged scaffold in medicinal chemistry and agrochemical design.[1] Structurally, it combines a lipophilic guaiacol core with a hydrophilic carboxylic acid tail via a flexible ether linkage.[1]

While the ether bond confers robust chemical stability under standard physiological conditions, the thermodynamic profile of this moiety is complex. Its stability is governed by two competing forces: the high lattice energy of its hydrogen-bonded solid state and the metabolic instability of its carboxylate derivatives (specifically acyl glucuronides) in vivo. This guide dissects these thermodynamic vectors, providing actionable protocols for synthesis, characterization, and stability assessment.

Physicochemical & Thermodynamic Architecture

Molecular Constants

The presence of the ortho-methoxy group introduces significant steric and electronic effects compared to the unsubstituted phenoxyacetic acid. The methoxy group acts as an intramolecular hydrogen bond acceptor, influencing the conformation of the oxyacetic side chain.

| Property | Value / Range | Technical Context |

| Molecular Formula | C₉H₁₀O₄ | MW: 182.17 g/mol |

| Melting Point | 122 – 126 °C | Indicates strong intermolecular H-bonding (dimer formation).[1] |

| pKa (Acid) | 3.1 – 3.3 (Est.)[1] | Slightly weaker acid than 2,4-D due to electron-donating -OCH₃.[1] |

| logP (Octanol/Water) | ~1.0 – 1.3 | Moderate lipophilicity; amenable to oral bioavailability.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | High potential for crystal polymorphism.[1] |

Solid-State Thermodynamics

In the crystalline state, (2-Methoxyphenoxy)acetic acid typically forms centrosymmetric dimers linked by dual O–H···O hydrogen bonds between carboxylic acid groups.[1] This "carboxylic dimer" motif creates a high-stability lattice.[1]

-

Polymorphism Risk: Moderate.[1] The flexibility of the ether linkage (-O-CH₂-) allows for conformational polymorphism.[1] Researchers should screen for polymorphs using DSC (Differential Scanning Calorimetry) during scale-up, as different conformers may exhibit varying dissolution rates.[1]

Chemical Stability & Reactivity Profile

The Stability Paradox: Ether vs. Carboxylate

The molecule exhibits a dichotomy in stability:

-

Ether Linkage (High Stability): The aryl-alkyl ether bond is thermodynamically stable against hydrolysis and resists cleavage except under forcing acidic conditions (e.g., HI, HBr) or specific enzymatic oxidation.[1]

-

Carboxyl Group (Metabolic Instability): In drug development, the carboxylic acid moiety is a liability.[1] It undergoes Phase II metabolism to form acyl glucuronides .[1] These conjugates are thermodynamically unstable and prone to acyl migration , leading to reactive intermediates that can covalently bind to plasma proteins (a mechanism for idiosyncratic drug toxicity).[1][2]

Degradation Pathways

-

Oxidative O-Dealkylation: Mediated by Cytochrome P450 enzymes (CYP), cleaving the glycolic acid side chain to release Guaiacol.[1]

-

Decarboxylation: Only occurs at extreme temperatures (>200 °C) or under radical-generating conditions.[1]

Visualization: Metabolic Instability Pathway

The following diagram illustrates the critical instability pathway of the acyl glucuronide derivative, a key consideration for toxicity screening.

Figure 1: The "Acyl Migration" instability cycle.[1] The 1-O-acyl glucuronide rearranges to reactive isomers that can cause toxicity, a critical check for any derivative of this class.

Synthesis Protocol: Thermodynamic Control

To ensure high purity and yield, the synthesis must control the exotherm of the deprotonation step and prevent the formation of the bis-phenoxy byproduct.

Reaction Scheme

Guaiacol + Chloroacetic Acid + NaOH

Validated Laboratory Protocol

-

Scale: 50 mmol basis.

-

Reagents: Guaiacol (6.2 g), Chloroacetic acid (4.7 g), NaOH (4.0 g), Water (30 mL).

Step-by-Step Methodology:

-

Preparation of Phenolate: Dissolve Guaiacol in 15 mL water containing 2.0 g NaOH. Stir at room temperature for 15 mins. Why: Pre-forming the phenolate anion ensures rapid nucleophilic attack.

-

Addition: Dissolve Chloroacetic acid in 15 mL water containing 2.0 g NaOH (neutralized to Sodium Chloroacetate). Add this solution dropwise to the phenolate solution.[1]

-

Reflux (Thermodynamic Drive): Heat the mixture to reflux (100 °C) for 3-4 hours. The reaction is driven by the formation of the stable ether bond and the precipitation of NaCl.

-

Acidification: Cool to 0 °C. Acidify with conc. HCl to pH ~1. The product will precipitate as a white solid.[1][3]

-

Purification: Recrystallize from hot water or ethanol/water (1:1).

Synthesis Workflow Diagram

Figure 2: Thermodynamic control workflow for the Williamson ether synthesis of Guaiacoxyacetic acid.

Stability Testing Protocols

For researchers developing derivatives (e.g., esters or amides), the following self-validating protocol ensures data integrity.

Protocol: Forced Degradation Study (HPLC)

Objective: Determine the intrinsic stability of the derivative. System: HPLC with UV detection (280 nm for the phenol ring).

-

Acid Stress: Dissolve 1 mg/mL sample in 0.1 N HCl. Heat at 60 °C for 24 hours.

-

Expectation: Ether linkage remains stable. Esters will hydrolyze.[1]

-

-

Base Stress: Dissolve 1 mg/mL sample in 0.1 N NaOH. Ambient temp for 4 hours.

-

Expectation: Rapid hydrolysis of esters; salt formation of acid.[1]

-

-

Oxidative Stress: Add 3% H₂O₂.[1] Room temp for 24 hours.

-

Expectation: Monitor for ring oxidation or ether cleavage (quinones).[1]

-

-

Photostability: Expose solid sample to 1.2 million lux hours.

-

Expectation: Phenoxy acids can decarboxylate under UV; check for CO₂ loss or color change (yellowing).[1]

-

References

-

Fisher Scientific. (2-Methoxyphenoxy)acetic acid, 98% Safety Data Sheet and Properties.[1] Retrieved from

-

PubChem. Compound Summary: 2-(2-Methoxyphenoxy)acetic acid (CID 15882).[1] National Library of Medicine.[1] Retrieved from [1]

-

Shipkova, M., et al. Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 2003.[1] (Contextual grounding for carboxylic acid metabolic instability).

-

Smith, G., et al. Crystal structures of phenoxyacetic acid derivatives. Australian Journal of Chemistry.[1] (General reference for phenoxyacetic acid crystal packing).

-

BenchChem. Solubility Profile and Technical Guide for Methoxyphenylacetic Acid Derivatives. Retrieved from [1]

Sources

Technical Guide: Ionization Dynamics and pKa Determination of (2-Methoxyphenoxy)acetic Acid

Executive Summary

Compound: (2-Methoxyphenoxy)acetic acid (MPAA) CAS: 1878-85-9 Pharmaceutical Context: Major oxidative metabolite of the expectorant Guaifenesin.[1][2] Critical Parameter: Acid Dissociation Constant (pKa) ≈ 3.2 – 3.5 (Theoretical/Analog-based).

This technical guide addresses the physicochemical characterization of (2-Methoxyphenoxy)acetic acid. While often overlooked as a transient metabolite, the ionization profile of MPAA is the primary driver of its renal clearance and potential for crystalluria under acidic urine conditions. This document provides a structural analysis of its acidity, predicted values based on structure-activity relationships (SAR), and a self-validating potentiometric protocol for experimental determination.

Part 1: Chemical Identity & Structural Basis of Acidity

To understand the ionization of MPAA, we must deconstruct its functional groups relative to its parent scaffold, phenoxyacetic acid.

Structural Analysis

The molecule consists of an acetic acid tail ether-linked to a guaiacol (2-methoxyphenol) ring. The acidic proton resides on the carboxylic acid group.

-

Parent Scaffold: Phenoxyacetic acid (pKa = 3.17).

-

Substituent Effect (2-Methoxy):

-

Inductive Effect (-I): The oxygen atoms in the ether linkage and the methoxy group are electronegative, pulling electron density away from the carboxylate group. This stabilizes the negative charge of the anion (conjugate base), theoretically lowering the pKa (increasing acidity) compared to acetic acid (pKa 4.76).

-

Resonance Effect (+R): The methoxy group donates electrons into the ring, but this effect is largely attenuated by the insulating

methylene carbon separating the ring from the carboxyl group. -

Steric Effect: The ortho-methoxy group provides steric bulk that may twist the side chain out of planarity, affecting solvation of the carboxylate anion.

-

Ionization Equilibrium

At physiological pH, MPAA exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

Figure 1. Ionization equilibrium of MPAA. The equilibrium shifts right as pH increases above the pKa.

Part 2: Physicochemical Data Profile

The following values represent a synthesis of experimental data from structural analogs (phenoxyacetic acids) and computational consensus for MPAA.

| Parameter | Value / Range | Context |

| pKa (Acidic) | 3.3 – 3.5 (Predicted) | Slightly less acidic than phenoxyacetic acid (3.17) due to minor steric destabilization of the anion. |

| logP (Octanol/Water) | 1.1 – 1.4 | Moderate lipophilicity in the neutral state. |

| logD (pH 7.4) | -2.5 | Highly hydrophilic at physiological pH due to complete ionization. |

| Solubility (Intrinsic) | ~8.1 g/L | High water solubility, enhanced significantly at pH > 4.0. |

| Molecular Weight | 182.17 g/mol | Small molecule, rapidly filtered by glomerulus. |

Application Scientist Note: Do not rely on generic database values for critical formulation steps. The pKa of phenoxy-acids is sensitive to ionic strength. The protocol in Part 4 is required for precise determination in your specific buffer system.

Part 3: Ionization Dynamics & Biological Implications

Understanding the pKa allows us to model the speciation of MPAA in the human body using the Henderson-Hasselbalch equation:

Speciation Table

Assuming a pKa of 3.4:

| Environment | pH | % Ionized (Anion) | % Neutral (Acid) | Implication |

| Stomach | 1.5 | 1.2% | 98.8% | Rapid absorption potential (lipophilic form). |

| Duodenum | 6.0 | 99.7% | 0.3% | Trapped in lumen; absorption slows. |

| Blood | 7.4 | >99.9% | <0.1% | Systemic circulation as carboxylate anion. |

| Urine | 5.5 - 7.0 | >99% | <1% | Rapid renal clearance; low reabsorption. |

Clinical Relevance

Because MPAA is >99% ionized at physiological pH (7.4), it does not bind extensively to tissues and is rapidly excreted by the kidneys. However, in cases of severe acidosis (urine pH < 4.5), the concentration of the neutral, less soluble form increases, theoretically raising the risk of precipitation (crystalluria), although the high intrinsic solubility of MPAA mitigates this compared to other drugs like sulfonamides.

Part 4: Experimental Protocol: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa of (2-Methoxyphenoxy)acetic acid with <0.05 unit error. Method: Potentiometric titration using a glass electrode.[3][4]

Reagents & Equipment

-

Analyte: >99% pure (2-Methoxyphenoxy)acetic acid (approx 50 mg).

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Solvent: Carbonate-free distilled water (degassed).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength).

-

Inert Gas: Argon or Nitrogen (to blanket the sample).

Workflow Diagram

Figure 2. Potentiometric titration workflow for precise pKa determination.

Step-by-Step Procedure

-

System Calibration:

-

Calibrate the pH meter using a minimum of three buffers (pH 1.68, 4.01, 7.00).

-

Why: The pKa is expected near 3.4. A bracket including pH 1.68 is critical for linearity in the acidic region.

-

-

Sample Preparation:

-

Weigh accurately ~20 mg of MPAA.

-

Dissolve in 50 mL of 0.1 M KCl (degassed).

-

Note: If solubility is slow, mild sonication is permitted, but ensure temperature returns to 25°C before titrating.

-

-

Acidification (Optional but Recommended):

-

Add 1.0 mL of 0.1 M HCl to the sample.

-

Why: This lowers the starting pH to ~2.0, ensuring the MPAA is 100% protonated before the titration begins, allowing for a clearer definition of the start of the buffer region.

-

-

Titration:

-

Titrate with 0.1 M NaOH (carbonate-free).

-

Add titrant in small increments (e.g., 10-20 µL) especially in the buffer region (pH 2.5 – 4.5).

-

Record pH only after the signal stabilizes (drift < 0.1 mV/sec).

-

-

Data Processing (Gran Plot):

-

Do not rely solely on the inflection point of the sigmoid curve.

-

Use a Gran Plot (linearization of the titration data) to determine the Equivalence Point (

). -

Calculate pKa using the pH at

(Half-equivalence point), correcting for activity coefficients via the Debye-Hückel equation if high precision is needed.

-

Part 5: Analytical Considerations (HPLC)

When developing analytical methods for Guaifenesin and its metabolites, the pKa of MPAA dictates the mobile phase selection.

-

Retention Time Control:

-

At pH 2.5 (below pKa): MPAA is neutral/lipophilic. Retention on C18 columns will be high.

-

At pH 6.0 (above pKa): MPAA is anionic. Retention on C18 will be near void volume (

) unless an ion-pairing agent is used.

-

-

Buffer Recommendation: Use 0.1% Formic Acid or Phosphate Buffer pH 3.0 to suppress ionization slightly and achieve peak focusing, or use a specialized polar-embedded column for retaining the polar metabolite.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

PubChem. (n.d.).[5][6] Compound Summary: (2-Methoxyphenoxy)acetic acid. National Library of Medicine. Retrieved from [Link]

-

DrugBank. (n.d.). Guaifenesin Metabolism Pathway.[2] Retrieved from [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. (Source for Phenoxyacetic acid reference values).

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

- 1. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 2. Buy Guaifenesin | 93-14-1 | >98% [smolecule.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asdlib.org [asdlib.org]

- 5. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Methoxyphenoxy)acetic Acid: A Core Intermediate in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a pivotal intermediate derived from guaiacol, a naturally occurring phenolic compound.[1][2] Its unique structure, featuring a phenoxyacetic acid moiety, makes it a versatile building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[3][4] This guide provides an in-depth examination of the synthesis, properties, and critical applications of (2-methoxyphenoxy)acetic acid. We will explore the mechanistic underpinnings of its synthesis via the Williamson ether synthesis, present detailed experimental protocols, and discuss its role as a precursor to key active pharmaceutical ingredients (APIs) like Mephenesin and Methocarbamol. This document serves as a comprehensive technical resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of Guaiacol and its Derivatives

Guaiacol (2-methoxyphenol) is an important fine chemical intermediate widely used in the synthesis of pharmaceuticals, flavorants like vanillin, and fragrances.[2][5][6] Its derivation from lignin, a major component of wood, positions it as a key biorenewable feedstock. The functional groups of guaiacol—a phenolic hydroxyl and a methoxy group—provide reactive sites for building molecular complexity.[1]

Derivatization of the phenolic hydroxyl group is a common strategy to produce valuable intermediates. Among these, (2-Methoxyphenoxy)acetic acid stands out for its utility. By converting the phenol into a carboxylic acid ether, a new handle for chemical modification is introduced, enabling chain elongation and the introduction of further functionalities, which is a cornerstone of modern drug development.[4][7]

Synthesis of (2-Methoxyphenoxy)acetic Acid

The primary and most efficient method for preparing (2-methoxyphenoxy)acetic acid is the Williamson ether synthesis.[8][9] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis is a two-step process occurring in a single pot.

-

Deprotonation: Guaiacol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the acidic phenolic hydroxyl group. This creates a sodium guaiacolate salt, which contains the highly nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide—in this case, an α-haloacetic acid like chloroacetic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The phenoxide attacks the carbon atom bearing the halogen, displacing it and forming a new carbon-oxygen ether linkage. Subsequent acidification of the resulting carboxylate salt yields the final product, (2-methoxyphenoxy)acetic acid.

The choice of a primary alkyl halide (chloroacetic acid) is crucial, as the SN2 reaction is most efficient with unhindered electrophiles.[8][10]

The following diagram illustrates the key steps in the synthesis of (2-methoxyphenoxy)acetic acid from guaiacol.

Caption: Workflow for the synthesis of (2-Methoxyphenoxy)acetic acid.

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add guaiacol (1.0 eq) and a suitable solvent (e.g., ethanol or water).

-

Base Addition: While stirring, add a solution of sodium hydroxide (2.2 eq) in water portion-wise, ensuring the temperature does not exceed 50°C.

-

Nucleophilic Substitution: Heat the mixture to 70-80°C. Slowly add a solution of chloroacetic acid (1.1 eq) in water via the dropping funnel over 1-2 hours.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 100°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid (HCl). The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure (2-methoxyphenoxy)acetic acid.

-

Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination, NMR spectroscopy, and IR spectroscopy.

Physicochemical Properties and Characterization

(2-Methoxyphenoxy)acetic acid is typically a solid at room temperature. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid | [11] |

| Synonyms | Guaiacoxyacetic acid, o-Methoxyphenoxyacetic acid | [11] |

| CAS Number | 1878-85-9 | [11][12] |

| Molecular Formula | C₉H₁₀O₄ | [11][13] |

| Molecular Weight | 182.17 g/mol | [11] |

| Appearance | Solid | [14] |

| pKa | More acidic than acetic acid due to ether group | [15] |

Characterization Data:

-

¹H NMR: Expect characteristic peaks for the methoxy group protons (-OCH₃), the methylene protons of the acetic acid chain (-OCH₂-), and the aromatic protons on the benzene ring.

-

¹³C NMR: Signals corresponding to the methoxy carbon, the methylene carbon, the carboxylic acid carbon, and the six distinct aromatic carbons are expected.[11]

-

IR Spectroscopy: Key stretches include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-O stretches for the ether linkages.[13]

Applications as a Key Intermediate in Drug Synthesis

(2-Methoxyphenoxy)acetic acid is a valuable precursor for several active pharmaceutical ingredients (APIs), particularly centrally acting muscle relaxants.[16] Its structure serves as the core scaffold upon which further chemical transformations are built.

The carboxylic acid group of (2-methoxyphenoxy)acetic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, which are then used to build the final drug molecules. A common first step is the reduction of the carboxylic acid to an alcohol, followed by further functionalization.

Caption: (2-Methoxyphenoxy)acetic acid as a central intermediate.

While not a direct derivative of the acetic acid, the expectorant Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, is synthesized using a very similar Williamson ether synthesis pathway.[17][18] Instead of chloroacetic acid, the guaiacolate ion is reacted with 3-chloro-1,2-propanediol.[17] This highlights the versatility of the guaiacolate intermediate.

From Guaifenesin, the muscle relaxant Methocarbamol can be synthesized.[19][20] This demonstrates how the initial guaiacol core is elaborated step-by-step into complex, clinically relevant molecules.

Safety, Handling, and Storage

(2-Methoxyphenoxy)acetic acid is classified as an irritant. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound. All manipulations should be carried out in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Methoxyphenoxy)acetic acid is more than just a chemical compound; it is a testament to the power of strategic molecular design. By functionalizing the readily available biorenewable platform of guaiacol, chemists unlock a versatile intermediate that serves as a gateway to a range of valuable pharmaceuticals. The robustness of the Williamson ether synthesis allows for its efficient and scalable production. For researchers in drug development, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the innovation of new chemical entities and the optimization of existing synthetic routes.

References

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

-

Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o771–o773. [Link]

-

Chalmers, I. M., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(7), 677–680. [Link]

-

MySkinRecipes. (n.d.). 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid. Retrieved February 9, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol? Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.

-

Wikipedia. (n.d.). Guaiacol. Retrieved February 9, 2026, from [Link]

-

PubMed. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved February 9, 2026, from [Link]

-

NIST. (n.d.). (2-methoxyphenoxy)acetic acid. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN101619017A - Method for synthesizing guaiacol.

-

Thompson Rivers University. (n.d.). Experiment 2: Williamson Ether Synthesis of Guaifenesin and Isolation of an Expectorant from Cough Tablets. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2022). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.

-

US EPA. (n.d.). Acetic acid, (2-methoxyphenoxy)-. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

-

Vinati Organics. (2023, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved February 9, 2026, from [Link]

-

PubMed. (1957). Comparative hemolytic activity of mephenesin, guaiacol glycerol ether and methocarbamol in vitro and in vivo. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2007). Chiral drugs related to guaifenesin: Synthesis and phase properties of methocarbamol and mephenoxalone. Retrieved February 9, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Retrieved February 9, 2026, from [Link]

Sources

- 1. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 2. Guaiacol - Wikipedia [en.wikipedia.org]

- 3. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid [myskinrecipes.com]

- 4. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]

- 6. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. (2-methoxyphenoxy)acetic acid [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 16. Comparative hemolytic activity of mephenesin, guaiacol glycerol ether and methocarbamol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 18. CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Packing and X-ray Diffraction of (2-Methoxyphenoxy)acetate Salts

Abstract

The crystal structure of active pharmaceutical ingredients (APIs) and their salts is of paramount importance in drug development, directly influencing critical physicochemical properties such as solubility, stability, and bioavailability.[1] This technical guide provides a comprehensive exploration of the crystal packing and X-ray diffraction analysis of (2-Methoxyphenoxy)acetate salts. We delve into the fundamental principles of crystallography, detail field-proven experimental methodologies for both single-crystal and powder X-ray diffraction, and offer insights into the interpretation of the resulting structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these important pharmaceutical compounds.

Introduction

1.1 The Significance of this compound Salts in Pharmaceutical Science

(2-Methoxyphenoxy)acetic acid, a derivative of phenoxyacetic acid, serves as a structural motif in various compounds with diverse pharmacological activities.[2][3] Its salts are of particular interest in the pharmaceutical industry. The formation of salts is a common and effective strategy to modify the physicochemical properties of an API without altering its intrinsic pharmacological activity. For instance, the well-known expectorant guaifenesin is chemically 3-(2-methoxyphenoxy)-1,2-propanediol.[4][5][6] The study of its crystalline forms and those of related this compound salts is crucial for optimizing drug formulation and ensuring consistent product performance.

1.2 The Critical Role of Crystal Packing in Drug Efficacy and Stability

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. This arrangement dictates the macroscopic properties of the solid material. Variations in crystal packing can lead to different polymorphic forms of a substance, each exhibiting unique thermal properties, dissolution rates, and mechanical characteristics.[7][8] Understanding and controlling polymorphism is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and stability of the final drug product.

1.3 Introduction to X-ray Diffraction as a Tool for Structural Elucidation

X-ray diffraction (XRD) is an indispensable and non-destructive analytical technique for determining the three-dimensional atomic and molecular structure of a crystal.[9][10][11] By analyzing the pattern of diffracted X-rays from a crystalline sample, it is possible to deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular distances.[9][10] Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful tools in the pharmaceutical scientist's arsenal for characterizing the solid state of APIs and their salts.[1][12][13]

Fundamental Principles

2.1 Crystal Lattices, Unit Cells, and Asymmetric Units

A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions. This repeating arrangement is described by a crystal lattice, which is an infinite array of points in space. The smallest repeating unit of the crystal lattice is the unit cell, defined by its edge lengths (a, b, c) and the angles between them (α, β, γ). The asymmetric unit is the smallest part of the crystal structure from which the entire unit cell can be generated by applying symmetry operations.

2.2 Intermolecular Interactions Governing Crystal Packing

The packing of this compound salts in a crystal is primarily dictated by a network of non-covalent interactions. These include:

-

Hydrogen Bonds: The carboxylate group of the acetate moiety is a potent hydrogen bond acceptor, while the presence of suitable donor groups in the counter-ion or solvent molecules can lead to the formation of robust hydrogen bonding networks. These interactions play a crucial role in the formation of specific structural motifs, or supramolecular synthons.[14][15][16]

-

van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall stability of the crystal lattice.

-

π-π Stacking: The aromatic phenoxy group can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the cohesive energy of the crystal.

-

C-H···O Interactions: Weak hydrogen bonds involving carbon as the donor and oxygen as the acceptor can also influence the crystal packing.[17]

2.3 Bragg's Law and the Basics of X-ray Diffraction

When a beam of X-rays interacts with a crystal, the regularly spaced atoms act as a diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:

nλ = 2d sinθ

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-ray beam

By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, revealing the atomic arrangement.[18]

Experimental Methodologies: A Practical Guide

3.1 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous structural information.[9][10]

3.1.1 Crystal Growth and Selection

The primary challenge in SC-XRD is obtaining a single crystal of suitable size and quality. Common techniques for growing crystals of this compound salts include:

-

Slow Evaporation: A saturated solution of the salt is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the salt is placed in a sealed container with a less volatile solvent in which the salt is insoluble. The slow diffusion of the precipitant into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and promoting crystal growth.

Once grown, a suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[18]

3.1.2 Data Collection and Processing

The mounted crystal is placed in an X-ray diffractometer and a series of diffraction images are collected as the crystal is rotated.[19] Modern diffractometers equipped with area detectors can collect a complete dataset in a matter of hours.[9][18] The raw data is then processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

3.1.3 Structure Solution and Refinement

The "phase problem" in crystallography refers to the fact that the phases of the diffracted waves cannot be measured directly.[18] This is overcome using computational methods to generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[9]

Workflow for Single-Crystal X-ray Diffraction

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

3.2 Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials and is widely used in the pharmaceutical industry for applications such as phase identification, polymorph screening, and quality control.[1][12][20]

3.2.1 Sample Preparation

A small amount of the powdered sample is gently ground to ensure a random distribution of crystallite orientations.[20][21] The powder is then packed into a sample holder.

3.2.2 Data Acquisition

The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

3.2.3 Phase Identification and Quantitative Analysis

The resulting powder pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase(s) present in the sample.[13] By comparing the experimental pattern to a database of known patterns, the crystalline phases can be identified. PXRD can also be used for quantitative analysis to determine the relative amounts of different polymorphs in a mixture.

Analysis and Interpretation of this compound Salt Structures

4.1 Common Packing Motifs and Supramolecular Synthons

The analysis of the crystal structures of this compound salts often reveals recurring patterns of intermolecular interactions, known as supramolecular synthons.[14][15] For carboxylate salts, common synthons include the formation of hydrogen-bonded dimers or chains between the carboxylate groups and suitable hydrogen bond donors.[16][17] The interplay of these synthons with other interactions, such as π-stacking of the phenoxy rings, dictates the overall crystal packing.

Intermolecular Interactions in this compound Salts

Caption: Key intermolecular forces in this compound salt crystals.

4.2 Influence of Counter-ions on Crystal Packing

The choice of counter-ion has a profound impact on the crystal packing of this compound salts. Different counter-ions will have varying sizes, shapes, and hydrogen bonding capabilities, leading to the formation of distinct crystal structures with different physicochemical properties. This principle is a cornerstone of crystal engineering, where the selection of appropriate counter-ions is used to tune the properties of the resulting salt.

4.3 Correlating Crystal Structure with Physicochemical Properties

A thorough understanding of the crystal structure allows for the rationalization of the observed physicochemical properties. For example, a more densely packed crystal with strong intermolecular interactions will generally have a higher melting point and lower solubility. Conversely, a less stable polymorphic form may exhibit higher solubility, which can be advantageous for drug delivery but may also pose a risk of converting to a more stable, less soluble form over time.

Case Studies and Applications

5.1 Polymorphism in this compound Salts

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development.[7][8] Different polymorphs of a this compound salt can have significantly different properties. A comprehensive polymorph screen, utilizing techniques such as PXRD and thermal analysis, is essential to identify and characterize all accessible crystalline forms of a new drug candidate.

5.2 Role of Crystal Engineering in Modifying Physicochemical Properties

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions.[14] In the context of this compound salts, this involves the systematic variation of counter-ions to create a library of salts with a range of physicochemical properties. This approach allows for the selection of a salt form with an optimal balance of solubility, stability, and manufacturability for a given drug product.

Conclusion and Future Perspectives

The solid-state properties of this compound salts are of fundamental importance in their development as pharmaceutical agents. X-ray diffraction, in both its single-crystal and powder forms, provides the essential tools for elucidating the crystal structures of these materials and understanding the relationship between structure and properties. As our understanding of intermolecular interactions and crystal engineering principles continues to grow, we can expect to see the development of increasingly sophisticated strategies for the rational design of this compound salts with tailored physicochemical properties, ultimately leading to safer, more effective, and more stable medicines.

References

-

(PDF) (2-Methylphenoxy)acetic acid - ResearchGate. Available at: [Link]

-

Crystal structure of guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol | Request PDF. Available at: [Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Exploiting Urea-Carboxylate Synthon for Designing Supramolecular Topical Hydrogel via Simple Organic Salt Formation: Synthesis, Crystal Structures, and Anticancer Behavior against Melanoma B16–F10 Cells | Chemistry of Materials - ACS Publications. Available at: [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. Available at: [Link]

-

Common supramolecular synthons formed from carboxylic acids, amides, pyridines, and other aromatic nitrogen. - ResearchGate. Available at: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

-

Crystallographic and Thermal Studies of the Polymorphs of Tetraoxa[9]arene with Meta-Phenylene Linkers - MDPI. Available at: [Link]

-

GUAIFENESIN | PDF | Chromatography | Differential Scanning Calorimetry - Scribd. Available at: [Link]

-

The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products | Spectroscopy Online. Available at: [Link]

-

X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

How to Analyze Drugs Using X-ray Diffraction. Available at: [Link]

-

Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate - IUCr Journals. Available at: [Link]

-

Organic Salts as Supramolecular Hosts with Various Applications - PMC. Available at: [Link]

-

Common supra molecular synthons in crystal engineering: (1) Carboxylic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. Available at: [Link]

-

(PDF) Single Crystal Diffraction - ResearchGate. Available at: [Link]

-

HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - ResearchGate. Available at: [Link]

- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.

-

21.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. Available at: [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. Available at: [Link]

-

Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[9]arene and p-tert-butylhomooxacalix[n]arenes - MDPI. Available at: [Link]

-

XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available at: [Link]

-

Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF GUAIFENESIN BY USING HPLC METHOD - Jetir.Org. Available at: [Link]

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. Available at: [Link]

-

2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem - NIH. Available at: [Link]

-

2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available at: [Link]

-

Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem. Available at: [Link]

-

2-(4-Formyl-3-methoxyphenoxy)acetic acid | C10H10O5 | CID 3632575 - PubChem. Available at: [Link]

Sources

- 1. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. neutrons.ornl.gov [neutrons.ornl.gov]

- 20. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 21. icdd.com [icdd.com]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl (2-Methoxyphenoxy)acetate from Guaiacol

Strategic Overview

(2-Methoxyphenoxy)acetic acid and its ester derivatives are critical structural motifs in medicinal chemistry, serving as core scaffolds for synthetic auxins, PPAR agonists, and various non-steroidal anti-inflammatory drug (NSAID) precursors.

This protocol details the synthesis of Ethyl (2-methoxyphenoxy)acetate via the Williamson Ether Synthesis . Unlike generic textbook procedures, this guide focuses on the process chemistry aspects—specifically controlling the nucleophilicity of the phenoxide anion and managing the removal of unreacted guaiacol, which is the most common impurity in this workflow.

Retrosynthetic Logic

The target molecule is disconnected at the ether linkage. The forward strategy employs an

Reaction Design & Mechanistic Insight

The Reagent System

-

Substrate: Guaiacol (2-Methoxyphenol).[1] Note that the methoxy group at the ortho position provides some steric hindrance but also electron-donating effects that slightly increase the nucleophilicity of the phenoxide oxygen compared to phenol.

-

Electrophile: Ethyl chloroacetate.[2][3][4][5] The chloride is a moderate leaving group. To accelerate the reaction, we employ the Finkelstein modification (catalytic KI).

-

Base: Potassium Carbonate (

).[2][5] We select anhydrous -

Solvent: Acetone (Reagent Grade). A polar aprotic solvent is required to solvate the cation (

) while leaving the phenoxide anion "naked" and highly reactive.

Mechanistic Pathway

The reaction proceeds via a concerted

Figure 1: Mechanistic pathway for the base-mediated alkylation of guaiacol.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Guaiacol | 124.14 | 1.0 | Substrate |

| Ethyl Chloroacetate | 122.55 | 1.2 | Electrophile (Slight Excess) |

| Potassium Carbonate | 138.21 | 2.0 | Base (Anhydrous) |

| Potassium Iodide | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | 58.08 | Solvent | [0.5 M Concentration] |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

-

Charging: Add Guaiacol (1.0 eq) and Anhydrous Acetone to the flask. Stir until dissolved.

-

Activation: Add Anhydrous

(2.0 eq) and KI (0.1 eq) . The mixture will become a suspension.-

Critical Insight: Grind the

with a mortar and pestle before addition to increase surface area.

-

-

Addition: Add Ethyl Chloroacetate (1.2 eq) dropwise via a syringe or addition funnel over 10 minutes at room temperature.

-

Why? Controlling the addition rate prevents localized concentration hotspots that could lead to side reactions (though rare with this specific electrophile).

-

Phase 2: Reaction & Monitoring[6]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~56°C) for 6–8 hours .

-

TLC Monitoring: Check progress using TLC (Hexane:Ethyl Acetate 4:1).

-

Guaiacol Rf: ~0.6 (Stains brown with iodine/UV active).

-

Product Rf: ~0.4 (Distinct spot).

-

Endpoint: Disappearance of the Guaiacol spot.

-

Phase 3: Workup & Purification (The "Self-Validating" Step)

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, unreacted -

Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap) to yield a crude oil.

-

Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Alkaline Wash (Crucial): Wash the organic layer with 10% NaOH solution (2x) .

-

Scientific Rationale: This step converts any unreacted Guaiacol (a phenol) into water-soluble sodium guaiacolate, removing it from the organic layer. The ester product remains in the organic layer. This ensures the final product is free of phenolic starting material.

-

-

Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove excess base and water.

-

Drying: Dry the organic layer over Anhydrous

, filter, and concentrate in vacuo.

Workup Logic & Flow

Figure 2: Purification workflow emphasizing the removal of phenolic impurities.

Characterization & Quality Control

The product, Ethyl this compound , is typically a viscous, colorless to pale yellow oil.

Expected NMR Data ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 6.80 - 7.00 | Multiplet | 4H | Aromatic | Ar-H (Guaiacol ring) |

| 4.65 | Singlet | 2H | Methylene | |

| 4.25 | Quartet ( | 2H | Methylene | |

| 3.88 | Singlet | 3H | Methyl | |

| 1.29 | Triplet ( | 3H | Methyl |

Infrared (IR) Spectroscopy[4][5]

-

1735-1755 cm⁻¹: Strong C=O stretch (Ester).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

-

No broad -OH stretch: Absence of peak at 3200-3500 cm⁻¹ confirms removal of Guaiacol.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete reaction due to moisture.

-

Fix: Ensure

is freshly dried. Water solvates the carbonate, reducing its basicity and "clumping" the solids.

-

-

Product is Solidifying/Gummy:

-

While often an oil, high-purity samples may crystallize (low melting point).[7] If a solid is desired but an oil persists, induce crystallization by scratching the flask with a glass rod or adding a seed crystal of a similar derivative.

-

-

Emulsions during Wash:

-

Fix: If the NaOH wash creates an emulsion, add a small amount of brine or isopropanol to break it.

-

Safety Information (SDS Highlights)

-

Guaiacol: Irritant. Harmful if swallowed.

-

Ethyl Chloroacetate: Lachrymator (tear gas agent). Highly toxic by inhalation and skin absorption. Handle only in a fume hood.

-

Acetone: Flammable.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis protocols).

-

Org. Synth. 1955, 3, 418.[8] "o-Eugenol" (Describes alkylation of guaiacol with allyl bromide, establishing the

/Acetone baseline for guaiacol alkylation). -

Suryanti, V. et al. "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents."[4][5] J. Kim. Sains Apl. 2020, 23, 3. (Comparative study of solvent effects on guaiacol-derivative alkylation).

-

ChemicalBook. "Ethyl this compound NMR Spectrum." (Verification of spectroscopic data).

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

High-Fidelity HPLC Determination of (2-Methoxyphenoxy)acetic Acid

Introduction & Analytical Context

(2-Methoxyphenoxy)acetic acid (also known as Guaiacoxyacetic acid ) is a critical structural analogue and potential impurity in the synthesis of Guaifenesin (a widely used expectorant).[1] It also serves as a metabolic marker in the degradation of phenoxy-ether drugs.[1]

From a chromatographic perspective, this molecule presents a dual challenge:

-

Ionization Behavior: With a pKa of approximately 3.23 , it exists as a polar carboxylate anion at neutral pH, leading to poor retention and peak tailing on standard C18 columns.[1]

-

Structural Similarity: It must be resolved from its parent phenol (Guaiacol) and the diol drug (Guaifenesin), requiring precise selectivity tuning.[1]

This guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to ensure strict control over ionization state and hydrophobic interaction.[1]

Method Development Strategy: The "Why" Behind the Parameters

To develop a rugged method, we must align the chromatographic conditions with the physicochemical properties of the analyte.

The pH Criticality (The "Rule of 2")

The most common failure mode in analyzing (2-Methoxyphenoxy)acetic acid is using a mobile phase pH > 3.5.

-

Mechanism: At pH > pKa (3.23), the carboxylic acid deprotonates (

).[1] The anionic form is highly hydrophilic and repelled by the hydrophobic C18 stationary phase, causing it to elute in the void volume (unretained). -

Solution: We employ the "pH = pKa - 2" rule.[1] Maintaining the mobile phase pH at 2.0 – 2.5 ensures >99% of the analyte remains in the neutral, protonated form, maximizing hydrophobic retention and peak symmetry.

Stationary Phase Selection

A C18 (Octadecylsilane) column is the standard.[1] However, because we are analyzing an acid, "end-capping" is vital.[1]

-

Why? Unreacted silanol groups on the silica support are acidic.[1] If not end-capped, they interact with the analyte via hydrogen bonding, causing severe peak tailing.

-

Recommendation: Use a high-density, fully end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

Detection Wavelength

The molecule possesses a benzene ring with auxochromic substituents (-OCH3 and -OCH2COOH).[1]

-

276 nm: Provides high specificity (matches the aromatic secondary absorption band) and reduces baseline noise from mobile phase solvents.[1] Ideal for impurity profiling.[1]

-

210-220 nm: Offers maximum sensitivity (primary absorption) but is susceptible to interference from buffer cut-offs.[1]

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Figure 1: Method Development Decision Matrix focusing on ionization control.

Validated Experimental Protocol

Reagents & Materials

-

Analyte Standard: (2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), >98% purity.[1][2]

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

-

Buffer Additive: 85% Orthophosphoric Acid (H3PO4) OR Formic Acid (for MS compatibility).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm | Balanced resolution and backpressure.[1] |

| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.[1]2) | Suppresses ionization of the carboxyl group.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for aromatic retention.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity needs. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |

| Detection | UV @ 276 nm | Optimal specificity for methoxy-phenol derivatives.[1] |

Gradient Program

This gradient is designed to retain the acid early on while eluting more hydrophobic impurities (like Guaiacol) later.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration: Low organic to trap the polar acid.[1] |

| 2.0 | 90 | 10 | Isocratic Hold: Ensure acid doesn't elute in void.[1] |

| 15.0 | 40 | 60 | Ramp: Elute hydrophobic impurities. |

| 18.0 | 10 | 90 | Wash: Clean column of lipophilic residues.[1] |

| 20.0 | 90 | 10 | Re-equilibration: Return to initial conditions. |

| 25.0 | 90 | 10 | Stop: Ready for next injection. |

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, every run should be evaluated against these System Suitability criteria.

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5 .[1][3]-

Troubleshooting: If

, the pH is likely too high (analyte ionizing) or the column end-capping has degraded.[1]

-

-

Retention Factor (

): Must be > 2.0 .-

Troubleshooting: If

, the analyte is eluting too close to the void volume. Decrease initial %B (e.g., start at 5% ACN).

-

-

Resolution (

): If analyzing in the presence of Guaifenesin,

Linearity & Sensitivity

-

Linear Range: Typically 0.5 µg/mL to 100 µg/mL.[1]

-

LOD (Limit of Detection): ~0.1 µg/mL (at 210 nm) or ~0.5 µg/mL (at 276 nm).[1]

Interaction Mechanism Diagram

Understanding how the molecule interacts with the column helps in troubleshooting.

Figure 2: Mechanistic view of retention based on mobile phase pH.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent Mismatch | Dissolve sample in Mobile Phase A (or <20% ACN). Do not dissolve in 100% ACN. |

| Retention Time Drift | pH Instability | Ensure buffer is prepared fresh.[1] Evaporation of ACN in open vessels can also shift retention.[1] |

| High Backpressure | Precipitation | If using Phosphate buffer, ensure no precipitation occurs when mixing with high % ACN (Wash step).[1] |

References

-

USP Monograph: Guaifenesin.[1][3][4] United States Pharmacopeia (USP-NF).[1][3] (Provides the baseline chromatographic conditions for the parent drug and related impurities). [1]

-

SIELC Technologies: Separation of (2-Methoxyphenoxy)acetic acid on Newcrom R1 HPLC column. (Demonstrates specific retention behavior of this analyte in acidic conditions).

-

PubChem: 2-(2-Methoxyphenoxy)acetic acid Compound Summary. National Center for Biotechnology Information.[1] (Source for pKa and physicochemical properties). [1]

-

ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validating the linearity and precision parameters cited).

Sources

Application Note: High-Purity Isolation of (2-Methoxyphenoxy)acetic Acid

The following Application Note is designed for research and development scientists requiring high-purity isolation of (2-Methoxyphenoxy)acetic acid (also known as Guaiacoxyacetic acid).

Executive Summary

(2-Methoxyphenoxy)acetic acid is a critical intermediate in the synthesis of pharmaceutical expectorants (e.g., Guaifenesin analogs) and specific agrochemicals.[1][2] While commercially available, technical-grade batches often contain persistent impurities such as unreacted Guaiacol (2-methoxyphenol) , Chloroacetic acid , and colored oxidation byproducts (quinones) .[3][1][2]

This guide details a hybrid purification strategy combining chemical washing (Acid-Base Swing) with fractional recrystallization.[3][1][2] This dual-phase approach ensures the removal of both ionizable and non-polar organic impurities, achieving purities >99.5% suitable for sensitive catalytic downstream steps.[1][2]

Physicochemical Basis of Purification[2][3]

To design a self-validating protocol, one must understand the solute-solvent interactions.[3][1]

| Property | Value | Implication for Purification |

| Melting Point | 123–126 °C [1] | Sharp melting range indicates high purity.[3][1] Broadening < 2°C suggests occlusion.[1][2] |

| pKa | ~3.1 (Carboxylic acid) | Allows for selective ionization.[1][2] Soluble in aqueous base; precipitates in acid.[1][2] |

| Solubility (Water) | Low (Cold), High (Hot) | Ideal candidate for aqueous recrystallization.[1][2] |

| Solubility (Toluene) | Moderate | Good for rejecting polar inorganic salts.[1][2] |

| Key Impurity | Guaiacol (Phenol, pKa ~10) | Can be separated by pH control (remains protonated/organic-soluble at pH 7-8).[3][1][2] |

The Impurity Challenge

-

Guaiacol: The starting material.[1][2][4] It has a distinct phenolic odor and oxidizes to red/brown quinones.[1][2] It is difficult to remove by simple recrystallization due to its tendency to occlude within the crystal lattice.[1][2]

-

Inorganic Salts (NaCl): Byproducts of the Williamson ether synthesis.[1][2] Insoluble in organic solvents but soluble in water.[1][2]

Protocol A: The Acid-Base Swing (Chemical Pre-Purification)

Use this protocol first if the crude material is brown, oily, or smells strongly of Guaiacol.[1][2]

Principle: This step exploits the pKa difference between the product (Carboxylic Acid, pKa ~3) and the impurity (Phenol, pKa ~10).[1][2]

-

Dissolution: Dissolve the crude solid in 10% NaHCO₃ (aq) .

-

Organic Wash: Extract the aqueous solution twice with Ethyl Acetate or Dichloromethane .[1][2]

-